molecular formula C17H11ClN2O4 B2387432 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde CAS No. 380467-45-8

3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde

Cat. No.: B2387432
CAS No.: 380467-45-8
M. Wt: 342.74
InChI Key: SCWXYLGUBRKPSW-UHFFFAOYSA-N
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Description

3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde is a complex organic compound that features a unique structure combining a benzoyl chloride derivative with an indolizine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde typically involves multiple steps, starting from commercially available precursors. One common route includes the acylation of 2-methylindolizine with 4-chloro-3-nitrobenzoyl chloride under Friedel-Crafts conditions. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in an inert solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products Formed

    Oxidation: 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carboxylic acid.

    Reduction: 3-(4-Chloro-3-aminobenzoyl)-2-methylindolizine-1-carbaldehyde.

    Substitution: 3-(4-Substituted-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde.

Scientific Research Applications

3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to cytotoxic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-nitrobenzoic acid
  • 3-Chloro-4-nitrobenzoic acid
  • 4-Chloro-3-nitrobenzoyl chloride

Uniqueness

3-(4-Chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde is unique due to the presence of both the indolizine and benzoyl chloride moieties, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis and a promising candidate for drug development.

Properties

IUPAC Name

3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN2O4/c1-10-12(9-21)14-4-2-3-7-19(14)16(10)17(22)11-5-6-13(18)15(8-11)20(23)24/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWXYLGUBRKPSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=C1C=O)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401319747
Record name 3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831199
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

380467-45-8
Record name 3-(4-chloro-3-nitrobenzoyl)-2-methylindolizine-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401319747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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